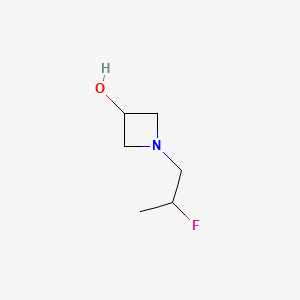
1-(2-Fluoropropyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoropropyl)azetidin-3-ol is a novel compound that has garnered attention in the scientific community due to its unique structural properties and potential applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a fluorine atom in the propyl side chain enhances its reactivity and potential for various applications in medicinal chemistry and material science.
准备方法
The synthesis of 1-(2-Fluoropropyl)azetidin-3-ol typically involves the cyclization of 1,3-aminopropanols. One common method is the reduction of azetidin-2-ones with diborane, followed by cyclization using a modified Mitsunobu reaction . Another approach involves the refluxing of intermediates in ethanol or methanol to yield the desired azetidine compound . Industrial production methods often focus on optimizing these reactions to ensure high yield and purity while minimizing by-products and environmental impact .
化学反应分析
1-(2-Fluoropropyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Sodium borohydride is often used to reduce azetidin-2-ones to form this compound.
Substitution: The fluorine atom in the propyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or acids, while reduction and substitution can lead to various functionalized azetidines .
科学研究应用
1-(2-Fluoropropyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Its potential as a pharmacophore has been explored in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including coatings and polymers with specific properties.
作用机制
The mechanism of action of 1-(2-Fluoropropyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways . The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity and function .
相似化合物的比较
1-(2-Fluoropropyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
1-(3-Fluoropropyl)azetidin-3-ol: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
Aziridines: Three-membered nitrogen-containing heterocycles that are more strained and reactive compared to azetidines.
Oxetanes: Four-membered oxygen-containing heterocycles with different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct reactivity and potential for diverse applications.
属性
分子式 |
C6H12FNO |
|---|---|
分子量 |
133.16 g/mol |
IUPAC 名称 |
1-(2-fluoropropyl)azetidin-3-ol |
InChI |
InChI=1S/C6H12FNO/c1-5(7)2-8-3-6(9)4-8/h5-6,9H,2-4H2,1H3 |
InChI 键 |
SDIFODCDHMZIIC-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CC(C1)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


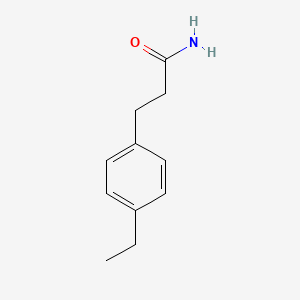

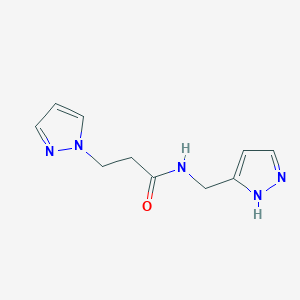
![3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
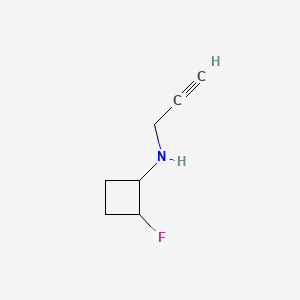
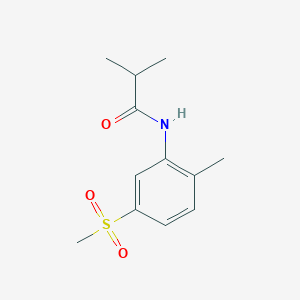

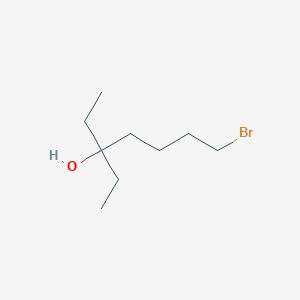
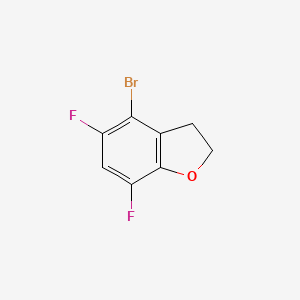
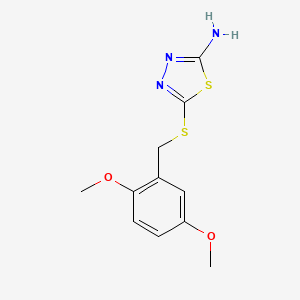
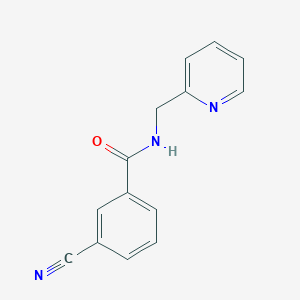


![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
